![molecular formula C9H21ClOSi B12560742 Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane CAS No. 188835-53-2](/img/structure/B12560742.png)
Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane is an organosilicon compound with the molecular formula C9H21ClOSi. This compound is characterized by the presence of a tert-butyl group, a chloroethoxy group, and a dimethylsilane moiety. It is commonly used in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2-chloroethoxy)methyl]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
tert-Butyl(dimethyl)silanol+2-chloroethanol→this compound+H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed to form tert-butyl(dimethyl)silanol and 2-chloroethanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Tert-butyl(dimethyl)silanol and 2-chloroethanol are the primary products of hydrolysis.
Scientific Research Applications
Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl[(2-chloroethoxy)methyl]dimethylsilane primarily involves its role as a protecting group. The tert-butyl and dimethylsilane moieties provide steric hindrance, protecting the functional group from unwanted reactions. The chloroethoxy group allows for easy removal under mild conditions, typically through hydrolysis or nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(2-bromoethoxy)methyl]dimethylsilane
- Tert-butyl[(2-iodoethoxy)methyl]dimethylsilane
- Tert-butyl[(2-chloroethoxy)ethoxy]dimethylsilane
Uniqueness
Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The chloroethoxy group offers a versatile site for further functionalization, while the tert-butyl and dimethylsilane moieties ensure stability and ease of removal .
Properties
CAS No. |
188835-53-2 |
|---|---|
Molecular Formula |
C9H21ClOSi |
Molecular Weight |
208.80 g/mol |
IUPAC Name |
tert-butyl-(2-chloroethoxymethyl)-dimethylsilane |
InChI |
InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)8-11-7-6-10/h6-8H2,1-5H3 |
InChI Key |
YTYXECVTTZLUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)COCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


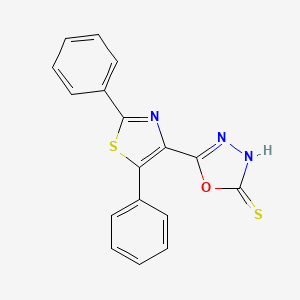



![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
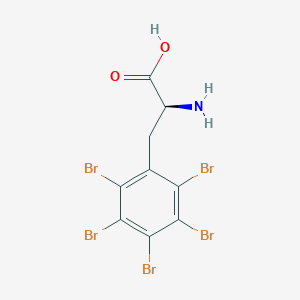
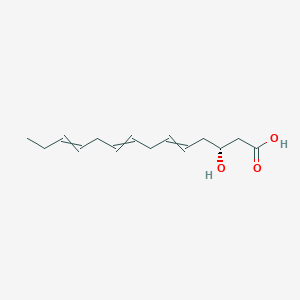
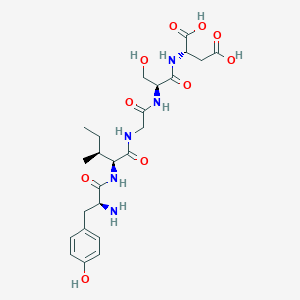
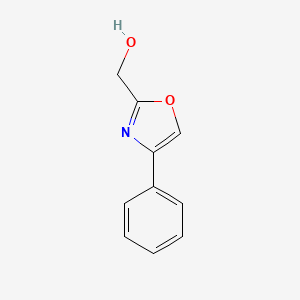
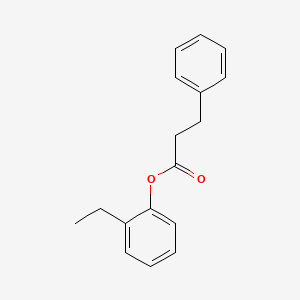
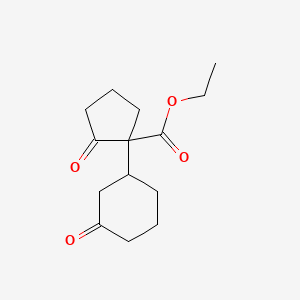
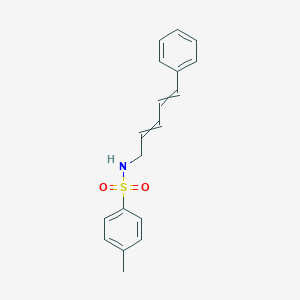
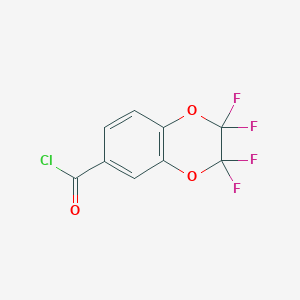
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
